
2-Benzyl-2,4,4-trimethylcyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-2,4,4-trimethylcyclopentan-1-one is a chemical compound known for its unique structure and properties It is a cyclopentanone derivative with a benzyl group and three methyl groups attached to the cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2,4,4-trimethylcyclopentan-1-one typically involves the alkylation of 2,4,4-trimethylcyclopentanone with benzyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentanone, followed by the addition of the benzyl halide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzyl-2,4,4-trimethylcyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of benzyl carboxylic acids or benzyl ketones.
Reduction: Formation of benzyl alcohols.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
2-Benzyl-2,4,4-trimethylcyclopentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of fragrances and flavors.
Mécanisme D'action
The mechanism of action of 2-Benzyl-2,4,4-trimethylcyclopentan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyl group can enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability. The cyclopentanone moiety can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,4-Trimethylcyclopentan-1-one: Lacks the benzyl group, making it less reactive in certain substitution reactions.
2-(Hydroxymethyl)-2,4,4-trimethylcyclopentan-1-one: Contains a hydroxymethyl group, which can participate in additional hydrogen bonding and reactivity.
Benzylcyclopentanone: Similar structure but without the additional methyl groups, affecting its steric and electronic properties.
Uniqueness
2-Benzyl-2,4,4-trimethylcyclopentan-1-one is unique due to the presence of both the benzyl and trimethyl groups, which confer distinct steric and electronic properties. These features make it a versatile compound in synthetic chemistry and enhance its potential biological activity.
Propriétés
Numéro CAS |
61187-91-5 |
|---|---|
Formule moléculaire |
C15H20O |
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
2-benzyl-2,4,4-trimethylcyclopentan-1-one |
InChI |
InChI=1S/C15H20O/c1-14(2)10-13(16)15(3,11-14)9-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3 |
Clé InChI |
NTBZMOUYBLQJSU-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)C(C1)(C)CC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


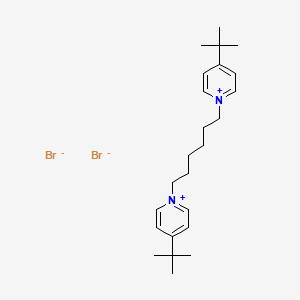
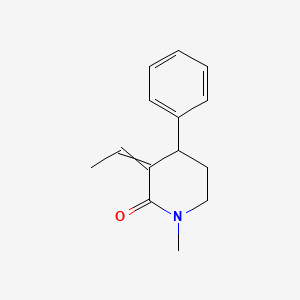
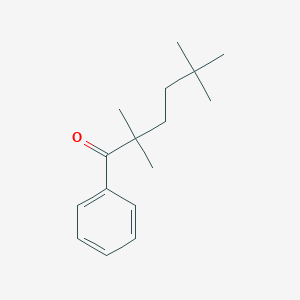

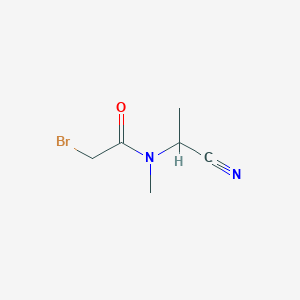
![2-[(3,4,5-Trichlorophenoxy)methyl]oxirane](/img/structure/B14589053.png)

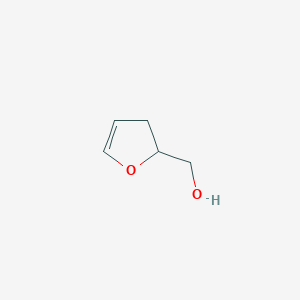
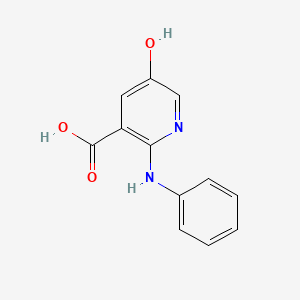

![1-(1H-Indol-3-yl)-2-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethane-1,2-dione](/img/structure/B14589085.png)
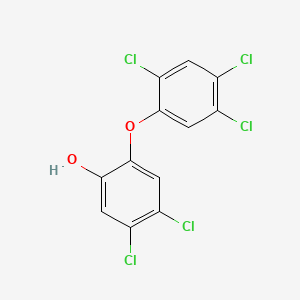

![Chloro(diethylamino)[(trimethylsilyl)imino]phosphanium](/img/structure/B14589102.png)
